![molecular formula C26H25FN2O4S B2666068 2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 847487-51-8](/img/structure/B2666068.png)
2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
The compound “2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorobenzyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzothiazepine ring, a dimethoxyphenyl group, and a fluorobenzyl group . It is a derivative of the phenethylamine class .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the specific reagents and conditions used .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzothiazepine ring, which is a seven-membered ring containing a sulfur and a nitrogen atom. Attached to this ring is a dimethoxyphenyl group (a phenyl ring with two methoxy groups attached) and a fluorobenzyl group (a benzyl group with a fluorine atom attached) .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzothiazepine ring might undergo reactions typical of heterocyclic compounds, while the methoxy groups might be susceptible to demethylation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzothiazepine ring, the dimethoxyphenyl group, and the fluorobenzyl group would likely influence its solubility, stability, and reactivity .
Scientific Research Applications
Binding Characteristics and Selectivity
The compound shows significant promise in the study of peripheral benzodiazepine receptors. For instance, research on the binding characteristics of a related compound, [3H]DAA1106, demonstrates potent and selective ligand properties for peripheral benzodiazepine receptors, suggesting potential applications in neurological research and drug development (Chaki et al., 1999).
Chemical Synthesis and Modification
The compound's structural moieties, such as the 3,4-dimethoxybenzyl group, serve as key elements in chemical synthesis, offering a new N-protecting group for thiazetidine derivatives, highlighting its versatility in synthetic chemistry applications (Grunder-Klotz & Ehrhardt, 1991).
Novel Derivatives and Biological Activities
The synthesis of novel benzothiazepine derivatives showcases the compound's capacity to act as a precursor for molecules with potential antitumor, anti-inflammatory, and antimicrobial activities. Such research underscores the compound's role in the development of new therapeutic agents (Nguyen et al., 2018).
Photovoltaic and NLO Applications
Studies on benzothiazolinone acetamide analogs, closely related to the target compound, have explored their photochemical properties and potential applications in dye-sensitized solar cells (DSSCs) and as non-linear optical (NLO) materials. This research indicates the compound's relevance in materials science and renewable energy technologies (Mary et al., 2020).
Peripheral Benzodiazepine Receptor Imaging
The development of radioligands for imaging peripheral benzodiazepine receptors in the brain highlights the compound's potential in diagnostic applications, particularly in neuroimaging and the study of neurodegenerative diseases (Zhang et al., 2007).
Future Directions
properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O4S/c1-32-21-12-9-18(13-22(21)33-2)24-14-26(31)29(20-5-3-4-6-23(20)34-24)16-25(30)28-15-17-7-10-19(27)11-8-17/h3-13,24H,14-16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWASRFCSLPUCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NCC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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